3-Bromo-2-(1,1-difluoroethyl)pyridine
Description
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
3-bromo-2-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)6-5(8)3-2-4-11-6/h2-4H,1H3 |
InChI Key |
IUMHTURKTITNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) requires activation of the pyridine ring. The 1,1-difluoroethyl group at the 2-position exerts a strong electron-withdrawing effect, directing electrophiles to the meta (5-) or para (3-) positions. Studies on analogous systems indicate that bromine preferentially occupies the 3-position due to reduced steric hindrance compared to the 5-position.
Reaction Conditions :
Radical Bromination
Radical-initiated bromination circumvents directing effects by leveraging non-polar intermediates. NBS with azobisisobutyronitrile (AIBN) generates bromine radicals, enabling selective C–H functionalization.
Reaction Conditions :
- Solvent : CCl₄ or benzene
- Initiator : AIBN (0.2 equiv)
- Temperature : 70–80°C under reflux
- Yield : 55–65%, with minor (<5%) dibrominated byproducts.
Alkylation of 3-Bromopyridine Precursors
Introducing the 1,1-difluoroethyl group to pre-brominated pyridines offers an alternative pathway. This method relies on nucleophilic substitution or transition metal-catalyzed coupling at the 2-position.
Nucleophilic Substitution
3-Bromo-2-chloropyridine reacts with 1,1-difluoroethylmagnesium bromide (CH₂CF₂MgBr) in a Grignard-type alkylation. The chlorine atom at the 2-position acts as a leaving group, replaced by the difluoroethyl nucleophile.
Reaction Conditions :
Palladium-Catalyzed Cross-Coupling
The Negishi coupling between 3-bromo-2-iodopyridine and (1,1-difluoroethyl)zinc bromide enables selective alkylation. Palladium catalysts facilitate transmetalation and reductive elimination.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Solvent : 1,4-Dioxane at 100°C
- Yield : 60–70%, with high regioselectivity.
Multi-Step Synthesis from Pyridine Derivatives
Constructing the pyridine core with pre-installed substituents ensures precise control over regiochemistry.
Hantzsch Dihydropyridine Synthesis
Condensation of 1,1-difluoroethylacetoacetate with ammonium acetate and bromoacetaldehyde yields 3-bromo-2-(1,1-difluoroethyl)-1,4-dihydropyridine, which undergoes oxidation to the aromatic pyridine.
Reaction Conditions :
Cyclization of Enaminones
Enaminones derived from 1,1-difluoroethylamine and β-bromoacrolein undergo thermal cyclization to form the pyridine ring.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Electrophilic Bromination | Simple setup, minimal byproducts | Low regioselectivity without directing groups | 45–60% |
| Radical Bromination | Insensitive to directing effects | Requires radical inhibitors | 55–65% |
| Negishi Coupling | High regioselectivity, scalable | Cost of palladium catalysts | 60–70% |
| Hantzsch Synthesis | Builds pyridine core with substituents | Low overall yield | 30–40% |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(1,1-difluoroethyl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
3-Bromo-2-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a probe in biological studies.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(1,1-difluoroethyl)pyridine depends on its specific application. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and biological research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-Bromo-5-(1,1-difluoroethyl)pyridine (CID 68669965)
- Structure : Difluoroethyl group at the 5-position instead of the 2-position (SMILES:
CC(C1=CN=CC(=C1)Br)(F)F) . - Impact: Positional isomerism alters electronic distribution and steric hindrance.
3-Bromo-4-(1,1-difluoroethyl)pyridine
- Structure : Difluoroethyl group at the 4-position .
- Impact : Meta-substitution (4-position) versus ortho-substitution (2-position) affects dipole interactions and binding affinity in biological systems. For example, in kinase inhibitors, meta-substituted analogs often show distinct activity profiles due to altered binding pocket interactions .
Substituent Variations
3-Bromo-2-(trifluoromethoxy)pyridine (CAS 1086393-00-1)
- Structure : Trifluoromethoxy (-OCF₃) replaces difluoroethyl (-CF₂CH₃) .
- Impact : The trifluoromethoxy group is more electronegative and lipophilic, enhancing metabolic stability but reducing solubility. In contrast, the difluoroethyl group balances lipophilicity and steric bulk, making it favorable for optimizing pharmacokinetic properties .
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 71701-92-3)
- Structure : Chlorine and trifluoromethyl (-CF₃) substituents .
- Impact : The electron-withdrawing trifluoromethyl group increases reactivity in nucleophilic aromatic substitution, while chlorine acts as a leaving group. This contrasts with the difluoroethyl group, which is less reactive but offers unique steric effects in palladium-catalyzed couplings .
Functional Group Additions
3-Acetyl-5-bromo-2-(1,1-difluoroethyl)pyridine (2-15-C2)
- Structure : Acetyl (-COCH₃) addition at the 5-position .
- Synthesis : 31% yield via NaH-mediated alkylation, highlighting challenges in introducing multiple functional groups .
- This contrasts with the parent compound, which lacks additional polar groups .
5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one (CAS 1803696-06-1)
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Bromo-2-(1,1-difluoroethyl)pyridine, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, bromination of a precursor pyridine derivative using N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom regioselectively . The difluoroethyl group is often incorporated via alkylation with 1,1-difluoroethyl halides. Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature (optimal range: 60–80°C), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and monitor deuteration effects from fluorine atoms. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area under the curve). Fluorine’s electronegativity may complicate interpretation, requiring 19F NMR for unambiguous assignment .
Q. What role does the difluoroethyl group play in modifying physicochemical properties?
- Methodological Answer : The 1,1-difluoroethyl substituent enhances lipophilicity (measured via logP values) and metabolic stability by resisting oxidative degradation. Fluorine’s electron-withdrawing effect also polarizes the pyridine ring, influencing reactivity in electrophilic substitution reactions. Comparative studies with non-fluorinated analogs show a 20–30% increase in membrane permeability .
Q. Which chemical reactions are most relevant for functionalizing this compound?
- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling) for introducing aryl/heteroaryl groups. The difluoroethyl moiety can undergo radical fluorination or serve as a hydrogen-bond acceptor in supramolecular chemistry. Reductive dehalogenation (e.g., using Pd/C and H₂) is less common due to fluorine’s stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during large-scale synthesis?
- Methodological Answer : Side reactions (e.g., debromination or over-alkylation) are minimized by:
- Using flow chemistry to control exothermicity and residence time.
- Adding radical inhibitors (e.g., BHT) to suppress unwanted halogen exchange.
- Optimizing stoichiometry (1.2–1.5 eq. of alkylating agent) and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from differences in metabolic clearance or protein binding . To address this:
- Perform microsomal stability assays (e.g., human liver microsomes) to predict in vivo metabolism.
- Use surface plasmon resonance (SPR) to quantify target-binding affinity under physiological conditions.
- Validate with knockout animal models to isolate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
